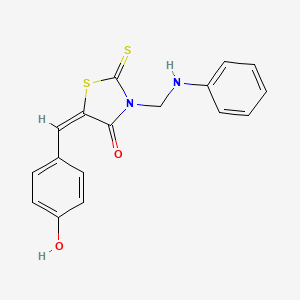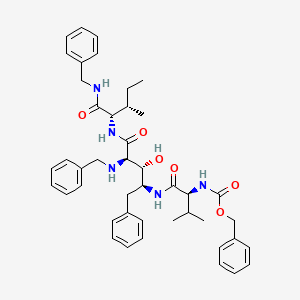
(1-Methylethylidene)bis(4,1-cyclohexanediyloxycarbonylimino(methyl-3,1-phenylene)iminocarbonyloxy-2,1-ethanediyl) bismethacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methylethylidene)bis(4,1-cyclohexanediyloxycarbonylimino(methyl-3,1-phenylene)iminocarbonyloxy-2,1-ethanediyl) bismethacrylate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its methacrylate groups, which are commonly used in polymer chemistry due to their ability to undergo polymerization reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylethylidene)bis(4,1-cyclohexanediyloxycarbonylimino(methyl-3,1-phenylene)iminocarbonyloxy-2,1-ethanediyl) bismethacrylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of cyclohexanediyloxycarbonylimino derivatives, followed by their reaction with methacrylate groups under controlled conditions. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques to ensure high-quality output. The use of automated systems and continuous monitoring of reaction parameters helps in optimizing the production process and minimizing waste.
化学反応の分析
Types of Reactions
(1-Methylethylidene)bis(4,1-cyclohexanediyloxycarbonylimino(methyl-3,1-phenylene)iminocarbonyloxy-2,1-ethanediyl) bismethacrylate can undergo various chemical reactions, including:
Polymerization: The methacrylate groups can participate in free radical polymerization, leading to the formation of polymers with diverse properties.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Oxidation and Reduction: Depending on the reaction conditions, the compound can be oxidized or reduced, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators for polymerization, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The choice of solvent, temperature, and pH can significantly influence the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, polymerization reactions yield polymers with varying molecular weights and properties, while substitution reactions result in modified derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, (1-Methylethylidene)bis(4,1-cyclohexanediyloxycarbonylimino(methyl-3,1-phenylene)iminocarbonyloxy-2,1-ethanediyl) bismethacrylate is used as a monomer in the synthesis of advanced polymers. These polymers find applications in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance.
Biology and Medicine
In the field of biology and medicine, this compound is explored for its potential use in drug delivery systems and biomedical devices. Its ability to form biocompatible polymers makes it suitable for applications such as tissue engineering and controlled drug release.
Industry
Industrially, the compound is utilized in the production of high-performance materials, including optical lenses, dental materials, and electronic components. Its versatility and stability make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of (1-Methylethylidene)bis(4,1-cyclohexanediyloxycarbonylimino(methyl-3,1-phenylene)iminocarbonyloxy-2,1-ethanediyl) bismethacrylate primarily involves its ability to undergo polymerization reactions. The methacrylate groups in the compound can form cross-linked networks, resulting in materials with enhanced mechanical strength and durability. The molecular targets and pathways involved in these reactions depend on the specific application and the conditions under which the compound is used.
類似化合物との比較
Similar Compounds
Bisphenol A Dimethacrylate (BisDMA): Similar in structure, but with different substituents, leading to variations in properties and applications.
Ethylene Glycol Dimethacrylate (EGDMA): Another methacrylate compound used in polymer synthesis, but with a simpler structure.
Uniqueness
(1-Methylethylidene)bis(4,1-cyclohexanediyloxycarbonylimino(methyl-3,1-phenylene)iminocarbonyloxy-2,1-ethanediyl) bismethacrylate stands out due to its complex structure, which imparts unique properties to the resulting polymers. Its ability to form highly cross-linked networks makes it particularly valuable in applications requiring high mechanical strength and chemical resistance.
特性
CAS番号 |
78260-87-4 |
|---|---|
分子式 |
C45H60N4O12 |
分子量 |
849.0 g/mol |
IUPAC名 |
2-[[2-methyl-3-[[4-[2-[4-[[2-methyl-3-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]phenyl]carbamoyloxy]cyclohexyl]propan-2-yl]cyclohexyl]oxycarbonylamino]phenyl]carbamoyloxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C45H60N4O12/c1-27(2)39(50)56-23-25-58-41(52)46-35-11-9-13-37(29(35)5)48-43(54)60-33-19-15-31(16-20-33)45(7,8)32-17-21-34(22-18-32)61-44(55)49-38-14-10-12-36(30(38)6)47-42(53)59-26-24-57-40(51)28(3)4/h9-14,31-34H,1,3,15-26H2,2,4-8H3,(H,46,52)(H,47,53)(H,48,54)(H,49,55) |
InChIキー |
CZJPAXJJFQZCKV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1NC(=O)OC2CCC(CC2)C(C)(C)C3CCC(CC3)OC(=O)NC4=CC=CC(=C4C)NC(=O)OCCOC(=O)C(=C)C)NC(=O)OCCOC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



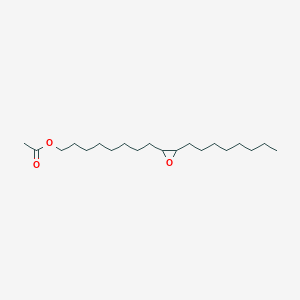
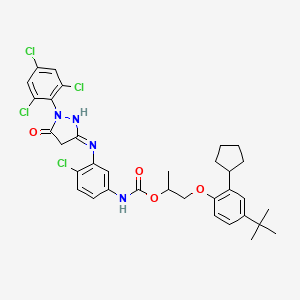
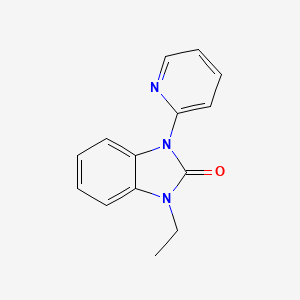
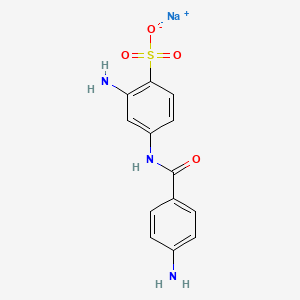
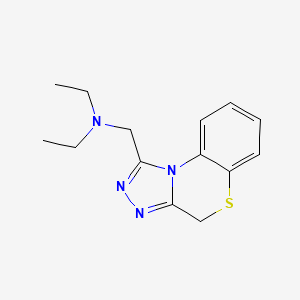
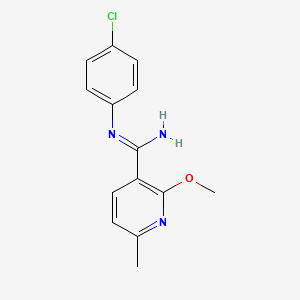


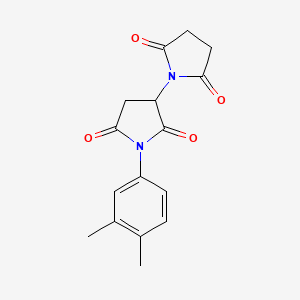
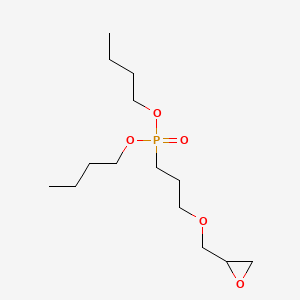
![13-(2-ethoxyphenyl)-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B15187925.png)
